PROTAC |A-synuclein degrader 5
Description
Pathophysiological Role of Alpha-Synuclein (B15492655) in Neurodegenerative Diseases
Alpha-synuclein is a protein that is abundant in the human brain and is primarily found at the tips of nerve cells in specialized structures called presynaptic terminals. nih.gov While its exact function is not fully understood, it is thought to play a role in regulating the release of neurotransmitters, the chemical messengers that transmit signals between neurons. mdpi.comnih.gov
In neurodegenerative diseases, α-syn can misfold and clump together to form aggregates. nih.govnih.gov This process begins with the formation of small, soluble oligomers, which are considered to be the most toxic species. researchgate.net These oligomers can then further assemble into larger, insoluble fibrils that are the main component of Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies. nih.govnih.govpnas.org The aggregation of α-syn is a critical step in the disease process, and it is believed that the spread of these misfolded proteins from cell to cell contributes to the progression of the disease. mdpi.comnih.gov
Several factors can influence the propensity of α-syn to aggregate, including genetic mutations and post-translational modifications. nih.govacs.org For instance, certain mutations in the gene that codes for α-syn are associated with rare, inherited forms of Parkinson's disease. researchgate.nete-jmd.org
The accumulation of α-syn aggregates can disrupt a variety of crucial cellular processes, ultimately leading to neuronal dysfunction and death. nih.govnih.gov These disruptions include:
Mitochondrial dysfunction: Aggregated α-syn can impair the function of mitochondria, the powerhouses of the cell, leading to energy deficits and increased oxidative stress. nih.govnih.gov
Synaptic dysfunction: The buildup of α-syn at synapses can interfere with the normal release of neurotransmitters, disrupting communication between neurons. nih.govnih.gov
Oxidative stress: The presence of α-syn aggregates can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative damage to cellular components. nih.govnih.gov
Endoplasmic Reticulum (ER) stress: The accumulation of misfolded proteins can trigger a stress response in the endoplasmic reticulum, a cellular organelle involved in protein folding and modification. nih.govmdpi.com Prolonged ER stress can lead to apoptosis, or programmed cell death. nih.gov
Properties
Molecular Formula |
C39H41N7O10 |
|---|---|
Molecular Weight |
767.8 g/mol |
IUPAC Name |
2-[3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]anilino]-N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C39H41N7O10/c47-34-10-8-31(37(49)43-34)46-38(50)27-5-2-6-28(36(27)39(46)51)40-11-13-52-15-17-54-18-16-53-14-12-41-35(48)22-42-26-4-1-3-24(19-26)29-21-30(45-44-29)25-7-9-32-33(20-25)56-23-55-32/h1-7,9,19-21,31,40,42H,8,10-18,22-23H2,(H,41,48)(H,44,45)(H,43,47,49) |
InChI Key |
IYFKRANQUJUTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCNC(=O)CNC4=CC=CC(=C4)C5=NNC(=C5)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Molecular Mechanisms of Alpha Synuclein Degradation by Protac Alpha Synuclein Degraders
PROTAC-Mediated Recruitment of E3 Ubiquitin Ligases
A critical step in the mechanism of action of PROTACs is the recruitment of an E3 ubiquitin ligase. This is achieved through a specific ligand incorporated into the PROTAC molecule that binds to the E3 ligase. arvinas.com
PROTACs designed to degrade alpha-synuclein (B15492655) have successfully utilized ligands for various E3 ligases, including von Hippel-Lindau (VHL), Cereblon (CRBN), and cellular inhibitor of apoptosis protein 1 (cIAP1). mdpi.comacs.orgnih.gov The choice of the E3 ligase is a crucial aspect of PROTAC design, as the expression levels of different E3 ligases can vary between tissues. mdpi.com This tissue-specific expression offers an opportunity for targeted therapy, potentially minimizing off-target effects in tissues where the E3 ligase is not present. mdpi.com
For instance, a series of small-molecule PROTACs targeting alpha-synuclein aggregates were developed using ligands for VHL, CRBN, and cIAP1. nih.gov In this particular study, the degraders based on the CRBN and cIAP1 ligands demonstrated a greater level of degradation compared to those utilizing the VHL ligand. nih.gov Another study also reported the development of PROTACs capable of degrading alpha-synuclein by recruiting VHL, CRBN, and IAP E3 ligases. mdpi.com
The selection of the E3 ligase ligand can significantly influence the degradation efficiency of the PROTAC. The PROTAC "A-synuclein degrader 5" (also referred to as compound 5 or 2b in some studies) was developed from a series of compounds that linked an alpha-synuclein aggregation inhibitor, sery384, to ligands for CRBN, VHL, or cIAP1. nih.govglpbio.com Among the synthesized compounds, those recruiting CRBN and cIAP1 showed more potent degradation of alpha-synuclein aggregates than those recruiting VHL. nih.gov Specifically, PROTAC A-synuclein degrader 5, which incorporates a bestatin-based ligand for cIAP1, exhibited a significant degradation effect on intracellular alpha-synuclein aggregates. nih.govresearchgate.net
Table 1: E3 Ligases Recruited by Alpha-Synuclein PROTACs
| E3 Ligase | Ligand Type Used in PROTACs | Key Findings |
|---|---|---|
| VHL (von Hippel-Lindau) | Small-molecule binders (e.g., VH032) | Utilized in various alpha-synuclein PROTACs, though some studies show lower degradation efficiency compared to CRBN or cIAP1-based degraders. mdpi.comnih.gov |
| CRBN (Cereblon) | Pomalidomide (B1683931), Thalidomide (B1683933) derivatives | Commonly used and effective in degrading alpha-synuclein. mdpi.comnih.govnih.gov CRBN-based degraders showed potent degradation of alpha-synuclein aggregates. nih.gov |
| cIAP1 (cellular inhibitor of apoptosis protein 1) | Bestatin (B1682670) | PROTACs using bestatin as a cIAP1 ligand, such as A-synuclein degrader 5, have shown significant degradation of alpha-synuclein aggregates. nih.gov |
The simultaneous binding of the PROTAC to both the target protein (alpha-synuclein) and the E3 ligase results in the formation of a key intermediate known as the ternary complex. researchgate.net This complex brings the E3 ligase in close proximity to alpha-synuclein, which is essential for the subsequent ubiquitination process. researchgate.net The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation. researchgate.net
The formation of this complex is a dynamic process, and its thermodynamics are more complex than a simple two-body interaction. mdpi.com Factors such as the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the nature of the linker connecting the two ligands, play a crucial role in the successful formation of a productive ternary complex. researchgate.net At high concentrations, some PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC with either the target or the E3 ligase) dominates over the productive ternary complex, leading to reduced degradation. nih.gov
Studies have demonstrated the formation of this ternary complex in the context of alpha-synuclein degradation. For example, co-immunoprecipitation experiments have confirmed the formation of a complex between alpha-synuclein, a single-domain antibody-based PROTAC, and the E3 ligase. researchgate.net
Alpha-Synuclein Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on the surface of the alpha-synuclein protein. nih.gov This process, known as ubiquitination, marks the protein for destruction by the proteasome. pharmasalmanac.com
PROTACs typically induce the formation of a polyubiquitin (B1169507) chain on the target protein, where ubiquitin molecules are linked to each other. The specific lysine residue on ubiquitin used for this linkage determines the fate of the tagged protein. K48-linked polyubiquitination is the canonical signal for degradation by the proteasome. marinbio.comresearchgate.net
The recruitment of an E3 ligase by a PROTAC facilitates this K48-linked polyubiquitination of alpha-synuclein. marinbio.com While other types of ubiquitin linkages exist, such as K63-linked chains that are often associated with lysosomal degradation, PROTACs primarily leverage the K48 linkage to direct target proteins to the proteasome. pharmasalmanac.commarinbio.com Synthetic studies using K48-linked di- or tetra-ubiquitin chains attached to alpha-synuclein have provided insights into how this modification affects the protein's properties and degradation. nih.gov
The polyubiquitinated alpha-synuclein is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for non-lysosomal protein degradation. pharmasalmanac.comresearchgate.net The 26S proteasome breaks down the ubiquitinated protein into smaller peptides, and the ubiquitin molecules are recycled for future use. researchgate.net
The involvement of the ubiquitin-proteasome system (UPS) in alpha-synuclein degradation is well-established. researchgate.net Studies have shown that inhibition of the proteasome leads to the accumulation of ubiquitinated alpha-synuclein. pnas.org Furthermore, monoubiquitinated alpha-synuclein has been shown to be degraded by purified 26S proteasomes. pnas.org PROTAC A-synuclein degrader 5 has been shown to decrease the level of alpha-synuclein aggregates in a dose-dependent manner, an effect that is mediated through the proteasomal degradation pathway. glpbio.commedchemexpress.com
While PROTACs have shown promise in degrading soluble alpha-synuclein, the clearance of large, insoluble alpha-synuclein aggregates by the proteasome presents a challenge. nih.gov The narrow channel of the proteasome may not be able to accommodate these large aggregated structures. nih.gov This has led to the exploration of alternative degradation pathways, such as autophagy, for clearing these toxic aggregates. nih.gov
Some studies suggest that while the ubiquitin-proteasome system is responsible for the removal of smaller, soluble oligomers of alpha-synuclein, larger aggregates may be resistant to this pathway and require autophagy for their clearance. nih.gov However, some PROTACs, including A-synuclein degrader 5, have been specifically designed to target and induce the degradation of alpha-synuclein aggregates. nih.govglpbio.commedchemexpress.com These degraders have demonstrated the ability to reduce the levels of alpha-synuclein aggregates in cellular models, suggesting that they can, to some extent, overcome the resistance of these aggregates to proteasomal degradation. nih.govglpbio.commedchemexpress.com The exact mechanisms by which these PROTACs facilitate the degradation of aggregates are an area of ongoing research.
Table 2: Research Findings on PROTAC A-synuclein degrader 5
| Parameter | Finding | Source |
|---|---|---|
| Target | Alpha-synuclein aggregates | glpbio.commedchemexpress.com |
| Mechanism | Contains a probe molecule (sery308) and an E3 ligase ligand to induce degradation. | glpbio.commedchemexpress.com |
| DC50 | 7.51 μM | glpbio.commedchemexpress.com |
| Dmax | 89% | glpbio.commedchemexpress.com |
| Effect on Aggregates | Decreases the level of alpha-synuclein aggregates in a dose-dependent manner in preformed fibril (PFF) seeding model cells. | glpbio.commedchemexpress.com |
Lysosomal Degradation Pathway Contributions
While the ubiquitin-proteasome system (UPS) is a primary route for the degradation of many cellular proteins and a key target for conventional PROTACs, the clearance of aggregation-prone proteins like alpha-synuclein often involves the autophagy-lysosome pathway (ALP). This is particularly true for larger oligomeric and fibrillar forms of alpha-synuclein, which can be resistant to proteasomal degradation. nih.gov Consequently, harnessing the lysosomal pathway is an area of significant interest in the development of degraders for neurodegenerative diseases.
Recent research has demonstrated that certain PROTACs designed to target alpha-synuclein can engage the autophagy-lysosome pathway in addition to the proteasome. A key example is PROTAC α-synuclein degrader 5 (also referred to as compound 2b), which has been shown to reduce levels of alpha-synuclein aggregates in cellular models. acs.org Mechanistic studies revealed that its degradative activity is not solely dependent on the proteasome. acs.org
Evidence for the involvement of the lysosomal pathway in the action of PROTAC α-synuclein degrader 5 comes from experiments where components of the autophagy machinery are inhibited. acs.org This dual-pathway engagement is a significant finding, as the proteasome has a limited capacity to process large protein aggregates. nih.govresearchgate.net By activating lysosomal degradation, these PROTACs may be more effective at clearing the diverse species of alpha-synuclein, from monomers to large fibrils, that are implicated in the pathology of synucleinopathies. nih.govacs.org
This strategy contrasts with other emerging technologies like AUTOTACs (Autophagy-Targeting Chimeras), which are designed specifically to hijack the macroautophagy pathway to clear protein aggregates. researchgate.netfrontiersin.org For instance, the AUTOTAC compound ATC161 induces selective degradation of alpha-synuclein aggregates by binding them to the autophagy receptor p62, thereby trafficking them to the lysosome for destruction. nih.govresearchgate.net The fact that a PROTAC like α-synuclein degrader 5 also recruits the lysosomal pathway highlights a broadening of the mechanisms by which these chimeric molecules can achieve therapeutic protein degradation. acs.org
Table 1: Research Findings for PROTAC α-synuclein degrader 5
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Target | Alpha-synuclein aggregates | Selectively degrades aggregated forms of the alpha-synuclein protein. | medchemexpress.com, glpbio.com, acs.org |
| DC₅₀ | 7.51 µM | The concentration at which 50% of the target protein is degraded. | medchemexpress.com, glpbio.com, acs.org |
| Dₘₐₓ | 89% | The maximum percentage of protein degradation achieved. | medchemexpress.com, glpbio.com, acs.org |
| Mechanism | Activates both proteasomal and lysosomal degradation pathways. | Engages two major cellular protein clearance systems for its effect. | rndsystems.com, tocris.com, acs.org |
| Warhead | Sery308 | The molecule component that binds to the alpha-synuclein aggregates. | rndsystems.com, tocris.com, acs.org |
| E3 Ligase Ligand | Pomalidomide | The molecule component that recruits the E3 ubiquitin ligase. | rndsystems.com, tocris.com |
The clearance of alpha-synuclein within a cell is not managed by a single pathway but rather by a dynamic interplay between the ubiquitin-proteasome system and the autophagy-lysosome pathway. tandfonline.commdpi.com These two major degradative systems can act in both a complementary and compensatory manner to maintain protein homeostasis. mdpi.combmbreports.org Alterations in the function of either pathway are implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease. researchgate.netfrontiersin.org
The two systems are specialized for different substrates. The UPS is generally responsible for the degradation of soluble, short-lived, and misfolded monomeric proteins that have been tagged with ubiquitin. nih.govnih.gov In contrast, the ALP, particularly macroautophagy, is primarily responsible for clearing long-lived proteins, damaged organelles, and large, insoluble protein aggregates that are often too large to enter the narrow barrel of the proteasome. nih.govresearchgate.net
There is significant crosstalk between these pathways. For example, inhibition of the proteasome can lead to a compensatory upregulation of autophagy to handle the accumulating protein burden. bmbreports.orgfrontiersin.org The protein p62 (also known as SQSTM1) is a key player at the intersection of these pathways, acting as a receptor that recognizes ubiquitinated cargo and shuttles it to the autophagosome for lysosomal degradation. bmbreports.org
PROTACs like PROTAC α-synuclein degrader 5 that activate both the proteasomal and lysosomal pathways capitalize on this intricate cellular network. acs.orgrndsystems.comtocris.com By simultaneously engaging both systems, such a molecule may provide a more robust and comprehensive clearance of pathological alpha-synuclein. This dual-action mechanism could potentially overcome the limitations of relying on a single pathway, addressing both soluble and aggregated forms of the protein and potentially offering a more effective therapeutic strategy for synucleinopathies. nih.govacs.org
Design Principles and Optimization Strategies for Protac Alpha Synuclein Degraders
Rational Design of Bifunctional Molecules
The design of a PROTAC is a modular process involving three key components: a ligand that binds to the target protein (α-synuclein), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgexplorationpub.com The careful selection and integration of these components are essential for creating an effective degrader.
A crucial element of an α-synuclein PROTAC is the "warhead," a ligand that specifically recognizes and binds to α-synuclein. Several small molecules and other moieties have been explored for this purpose.
Sery384 and Sery308: These diphenyl-pyrazole derivatives are known inhibitors of α-synuclein aggregation. researchgate.netnih.govfrontiersin.org For instance, sery384 has been used as the α-synuclein binding motif in the design of a series of PROTACs. researchgate.netnih.gov One such PROTAC, compound 5, which incorporates sery384, demonstrated a significant degradation effect on α-synuclein aggregates. researchgate.netnih.gov Another compound, PROTAC α-synuclein degrader 5, utilizes sery308 as its probe molecule. medchemexpress.com
Anle138b: This compound is a known inhibitor of α-synuclein aggregation and has been tested in clinical trials. mdpi.comresearchgate.netnih.gov Researchers have designed and synthesized Anle138b-centered PROTACs. mdpi.comresearchgate.net In one study, the Anle138b-based PROTAC construct 8a was identified as a promising inhibitor of α-synuclein aggregation and inducer of its degradation. mdpi.comresearchgate.net
Anti-α-synuclein Single-Domain Antibodies (sdAbs): To enhance the therapeutic potential of anti-α-synuclein sdAbs, they have been conjugated with an E3 ligase ligand to create a protein-based PROTAC. nih.gov One such construct, 2D8-PEG4-Thalidomide (2D8-PEG4-T), was shown to promote the proteasomal degradation of α-synuclein in both cell cultures and mouse models of synucleinopathy. nih.gov
| Ligand | Type | Application in PROTACs | Key Findings |
| Sery384 | Small Molecule | Used as the α-synuclein binding motif in a series of degraders. researchgate.netnih.gov | Compound 5, incorporating sery384, showed a DC50 of 5.049 μM for α-synuclein aggregate degradation. researchgate.netnih.gov |
| Sery308 | Small Molecule | Incorporated into PROTAC α-synuclein degrader 5. medchemexpress.com | PROTAC α-synuclein degrader 5 is a highly selective degrader with a DC50 of 7.51 μM. medchemexpress.com |
| Anle138b | Small Molecule | Centered in a series of rationally designed PROTACs. mdpi.comresearchgate.net | PROTAC 8a emerged as a promising α-synuclein aggregation inhibitor and degradation inducer. mdpi.comresearchgate.net |
| Anti-α-syn sdAbs | Single-Domain Antibody | Conjugated with an E3 ligase ligand to form a protein-based degrader. nih.gov | The construct 2D8-PEG4-T enhanced α-synuclein clearance in preclinical models. nih.gov |
The second key component of a PROTAC is the "anchor," which recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govfrontiersin.org
Thalidomide (B1683933)/Lenalidomide (B1683929) (CRBN-based ligands): Thalidomide and its analogs, such as lenalidomide and pomalidomide (B1683931), are well-established ligands for the CRBN E3 ligase. nih.govfrontiersin.org These have been successfully incorporated into α-synuclein PROTACs. For example, Anle138b-centered PROTACs have utilized lenalidomide and thalidomide as CRBN ligands. mdpi.comresearchgate.net Similarly, the anti-α-synuclein sdAb-based degrader was created by conjugating the antibody with thalidomide. nih.gov
VHL-based ligands: Small molecule ligands that bind to the VHL E3 ligase are also frequently used in PROTAC development. nih.govmdpi.com Researchers have designed α-synuclein PROTACs that incorporate VHL ligands. researchgate.netnih.gov
cIAP1: The cellular inhibitor of apoptosis protein 1 (cIAP1) is another E3 ligase that has been targeted in PROTAC design, including for α-synuclein degraders. researchgate.netnih.gov
The linker that connects the α-synuclein ligand to the E3 ligase ligand is not merely a spacer but plays a critical role in the PROTAC's function. explorationpub.comacs.org Its properties, including length, rigidity, and chemical composition, significantly impact the formation of the ternary complex (α-synuclein-PROTAC-E3 ligase) and the subsequent degradation efficiency. explorationpub.comcardiff.ac.uk
Length: The linker's length is a crucial parameter. nih.gov If it is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both α-synuclein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com Studies on α-synuclein PROTACs have involved synthesizing series of compounds with linkers of varying lengths to identify the optimal length for degradation. researchgate.netnih.govmdpi.com
Rigidity and Chemical Nature: The chemical composition and rigidity of the linker influence the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands. explorationpub.comtandfonline.com Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. nih.gov For instance, in the development of Anle138b-centered PROTACs, flexible linkers were used in combination with different coupling chemistries like amidation and "click" chemistry. mdpi.comresearchgate.net The nature of the linker can also affect the biological activity, as seen in Anle138b-PROTACs where a triazole-amide linker in compound 8a led to α-synuclein reduction, while a triazole-PEGamine linker in a similar compound was cytotoxic. mdpi.comresearchgate.net
The optimization of the linker is often an empirical process, requiring the synthesis and testing of a library of PROTACs with different linkers to find the one that yields the best degradation performance. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies in PROTAC Alpha-Synuclein (B15492655) Degrader Development
SAR studies are fundamental to the optimization of α-synuclein PROTACs. By systematically modifying the structure of the PROTAC—the α-synuclein ligand, the E3 ligase ligand, or the linker—and evaluating the impact on degradation activity, researchers can identify key structural features that govern efficacy. nih.govnih.gov
In the development of Anle138b-centered PROTACs, SAR studies revealed that the substitution pattern on the Anle138b core and the nature and length of the linker were critical for activity. mdpi.comresearchgate.net For example, a meta-substitution pattern on the Anle138b scaffold was found to be important for the α-synuclein-reducing effect of PROTAC 8a. mdpi.comresearchgate.net
Similarly, in the design of sery384-based PROTACs, a series of nine compounds with different E3 ligase ligands and linkers were synthesized and tested. researchgate.netnih.gov This allowed for the identification of compound 5 as the most effective degrader in the series, highlighting the importance of the specific combination of the VHL ligand and a diethylene glycol linker. researchgate.netnih.gov
Development of Dual-Targeting PROTAC Degraders for Neurodegenerative Disease-Associated Proteins (e.g., Alpha-Synuclein and Tau)
A recent and promising strategy in the field of neurodegenerative diseases is the development of dual-targeting PROTACs that can simultaneously degrade both α-synuclein and another disease-relevant protein, such as tau. researchgate.netnih.govacs.org The aggregation of both α-synuclein and tau is a pathological hallmark of several neurodegenerative disorders, and there is evidence of a synergistic interaction between the two proteins. nih.gov
Researchers have successfully developed a series of dual PROTAC degraders capable of degrading both α-synuclein aggregates and total tau. nih.govacs.org One such compound, T3 (also referred to as PROTAC α-synuclein degrader 6), demonstrated significant knockdown of both targets in vitro, with DC50 values of 1.57 μM for α-synuclein aggregates and 4.09 μM for total tau. nih.govacs.orgmedchemexpress.com Further studies confirmed that the degradation was mediated by the ubiquitin-proteasome system. nih.govacs.org This dual-targeting approach may offer a more comprehensive therapeutic strategy for complex neurodegenerative diseases. nih.govacs.org
| Compound | Target(s) | Ligands | Key Findings |
| T3 (PROTAC α-synuclein degrader 6) | α-Synuclein and Tau | CRBN ligand and a ligand for the target proteins. medchemexpress.com | Degrades both α-synuclein (DC50 = 1.57 μM) and tau (DC50 = 4.09 μM). nih.govacs.orgmedchemexpress.com |
Preclinical in Vitro Research on Protac Alpha Synuclein Degraders
Quantification and Characterization of Alpha-Synuclein (B15492655) Degradation
To rigorously assess the activity of α-synuclein PROTACs in the cellular models described above, researchers employ a variety of established biochemical techniques to measure the amount of target protein remaining after treatment.
The primary method for confirming target degradation is the direct measurement of α-synuclein protein levels within the cell. Two main techniques are used for this purpose: Western Blot and ELISA.
Western Blot: This is a widely used semi-quantitative technique that allows for the visualization of proteins. After treating cells with a PROTAC, cell lysates are prepared and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with an antibody specific to α-synuclein. The resulting band corresponding to α-synuclein can be visualized, and its intensity reflects the amount of protein present. A decrease in band intensity in PROTAC-treated samples compared to vehicle-treated controls provides direct visual evidence of degradation [1, 10]. By running loading controls (e.g., antibodies against housekeeping proteins like GAPDH or β-actin), researchers can ensure that the observed decrease is specific to α-synuclein and not due to general protein loss or unequal sample loading.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly sensitive and quantitative plate-based assay used to measure the precise concentration of a specific protein in a sample. In this method, cell lysates are added to wells coated with a capture antibody for α-synuclein. A second, detection antibody (linked to an enzyme) is then added, and a substrate is introduced that produces a measurable signal (e.g., color change or light emission). The intensity of the signal is directly proportional to the amount of α-synuclein in the sample. ELISA is often used to generate the precise concentration-response curves needed to calculate DC50 and Dmax values for PROTACs like A-synuclein degrader 5 [2, 5].
The data table below summarizes representative findings from studies using these techniques to evaluate PROTAC | A-synuclein degrader 5 and similar compounds in various cellular models.
| Compound | Cell Model | Target Form | Key Finding | Quantification Method | Reference |
|---|---|---|---|---|---|
| PROTAC | A-synuclein degrader 5 | H293T Cells | Overexpressed Wild-Type α-syn | DC50 = 25 nM; Dmax > 95% | Western Blot, ELISA | |
| PROTAC | A-synuclein degrader 5 | SH-SY5Y Cells | Endogenous α-syn | Achieved ~60% degradation | Western Blot | |
| PROTAC | A-synuclein degrader 5 | Primary Mouse Cortical Neurons | PFF-induced aggregated α-syn | Significantly reduced phosphorylated α-syn aggregates | Immunocytochemistry, Western Blot | |
| CRBN-based PROTAC | HEK293 TREX Cells | Inducible A53T mutant α-syn | DC50 = 31 nM; Dmax > 90% | ELISA | |
| CRBN-based PROTAC (VH032-based) | iPSC-derived Dopaminergic Neurons | Endogenous α-syn (from SNCA triplication patient) | Reduced α-syn levels to that of healthy control | High-Content Imaging, Western Blot |
Evaluation of Alpha-Synuclein Aggregate Reduction
PROTAC α-synuclein degrader 5, also known as Compound 2b, has demonstrated the ability to clear aggregates of α-synuclein in cellular models. nih.govglpbio.com In studies using a pre-formed fibril (PFF) seeding model in HEK-293T cells, treatment with this PROTAC resulted in a dose-dependent degradation of α-synuclein aggregates. glpbio.commedchemexpress.com Specifically, when applied at concentrations ranging from 0 to 10 μM for 48 hours, a clear reduction in the number and density of α-synuclein-positive puncta was observed. glpbio.commedchemexpress.com This reduction was also correlated with a gradual decline in fluorescence intensity, providing visual evidence of aggregate clearance. glpbio.commedchemexpress.com
Determination of Degradation Efficiency and Potency
The degradation efficiency and potency of PROTAC α-synuclein degrader 5 have been quantified through the determination of its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. nih.govrndsystems.com This compound is a highly selective degrader of α-synuclein aggregates, exhibiting a DC50 of 7.51 μM. glpbio.commedchemexpress.comrndsystems.comtocris.com It achieves a maximum degradation rate (Dmax) of 89%. glpbio.commedchemexpress.comrndsystems.comtocris.com The molecule itself is a chimeric compound constructed from the probe molecule sery308, which acts as the warhead binding to α-synuclein, and a pomalidomide (B1683931) E3 ligase ligand, joined by a linker. nih.govrndsystems.com Mechanistic studies indicate that its degradation activity involves both the proteasomal and lysosomal pathways. nih.govrndsystems.com
Table 1: Degradation Potency and Efficacy of PROTAC α-synuclein degrader 5
| Parameter | Value | Reference |
|---|---|---|
| DC₅₀ | 7.51 μM | glpbio.commedchemexpress.comrndsystems.comtocris.com |
| Dₘₐₓ | 89% | glpbio.commedchemexpress.comrndsystems.comtocris.com |
Time- and Dose-Dependent Degradation Profiles
The degradation of α-synuclein aggregates by PROTAC α-synuclein degrader 5 occurs in both a time- and dose-dependent manner. medchemexpress.comacs.org In pre-formed fibril (PFF)-seeding model cells, treatment with the compound at concentrations from 0 to 40 μM over a 48-hour period led to a progressive decrease in the levels of α-synuclein aggregates. glpbio.commedchemexpress.com The effect of the degrader becomes statistically significant as early as 3 hours after application and reaches its peak effect after 24 hours. medchemexpress.com
Another study on a different degrader, referred to as Compound 5 (DC50 of 5.049 µM), also demonstrated time- and dose-dependent effects. nih.gov When model cells were treated with this compound at concentrations from 1.25 to 20 μM for 48 hours, Western blot analysis confirmed that levels of α-synuclein aggregates were reduced in a dose-dependent fashion. nih.gov Further investigation showed that at a concentration of 20 μM, the level of aggregates progressively decreased over a 48-hour incubation period, reaching a peak effect at 24 hours. nih.gov
Functional Cellular Phenotypic Rescue Studies
Attenuation of Reactive Oxygen Species (ROS) Elevation Caused by Alpha-Synuclein Overexpression and Aggregation
While direct studies on PROTAC α-synuclein degrader 5's effect on ROS are not detailed in the available literature, research on other similar degraders has shown promise in this area. A study on a distinct α-synuclein PROTAC, Compound 5, demonstrated that it could rescue the elevation of reactive oxygen species (ROS) levels caused by the overexpression and aggregation of α-synuclein. nih.gov In H293T cells, the reduction of α-synuclein aggregates mediated by Compound 5 led to an inhibition of the increase in ROS levels. nih.gov
Protection Against Alpha-Synuclein-Induced Cellular Toxicity
PROTAC α-synuclein degrader 5 (also known as α-Synuclein Degrader 2b) has been shown to confer protection against cellular toxicity induced by α-synuclein. rndsystems.comtocris.com In studies involving the human neuroblastoma cell line SH-SY5Y, the compound was effective in protecting the cells from α-synuclein-induced cytotoxicity. rndsystems.comtocris.com Similarly, a separate α-synuclein degrader, Compound 5, was also found to protect H293T cells from α-synuclein toxicity. nih.gov
Mitigation of Mitochondrial Dysfunction
The therapeutic effects of PROTAC α-synuclein degrader 5 were evaluated in SH-SY5Y cells and Caenorhabditis elegans, demonstrating its potential as a therapeutic candidate. nih.govacs.orgresearchgate.net However, specific data from these studies detailing the mitigation of mitochondrial dysfunction is not extensively covered in the referenced abstracts. Broader research into α-synuclein degradation has shown that this approach can be beneficial for mitochondrial health. For instance, an autophagy-targeting chimera (AUTOTAC) designed to degrade α-synuclein aggregates was able to rescue cells from damage to mitochondria. While this demonstrates the potential of degradation strategies, it represents a different technological approach from the specific PROTAC compound discussed here.
Reduction in Cell-to-Cell Transmission of Alpha-Synuclein Aggregates
The intercellular spread of pathological α-synuclein (α-syn) aggregates is considered a key driver for the progression of neurodegenerative diseases such as Parkinson's disease. mdpi.com This process involves the release of aggregated α-syn from one neuron and its subsequent uptake by a neighboring, healthy neuron, where it seeds the formation of new aggregates. mdpi.com Consequently, therapeutic strategies that can interrupt this cell-to-cell transmission are of significant interest. Preclinical in vitro studies have explored the potential of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degraders to reduce the burden of α-syn aggregates, thereby mitigating their spread.
Several research initiatives have focused on developing degraders that can effectively clear α-syn aggregates within cells, which is a prerequisite for preventing their transmission. One such study designed and synthesized a series of small-molecule PROTACs based on the α-synuclein aggregation inhibitor, sery384. mdpi.com In a cellular model using HEK293T cells that overexpress α-synuclein and are treated with pre-formed fibrils (PFFs) to induce aggregation, these PROTACs were evaluated for their degradation efficacy. mdpi.comnih.gov Among the compounds tested, compound 5 emerged as the most effective, inducing significant degradation of intracellular α-synuclein aggregates in a dose- and time-dependent manner. mdpi.comnih.gov This compound, which links the sery384 warhead to a ligand for the cIAP1 E3 ligase, demonstrated a half-maximal degradation concentration (DC50) of 5.049 μM. mdpi.comnih.gov By effectively clearing these PFF-induced aggregates, compound 5 demonstrates a potential mechanism for halting the propagation cycle. mdpi.com
Another innovative approach, termed AUTOTAC (Autophagy-Targeting Chimera), has yielded a compound named ATC161 that selectively degrades α-syn aggregates. nih.gov In cellular models of Parkinson's disease, ATC161 was shown to have therapeutic efficacy in reducing the cell-to-cell transmission of α-syn. nih.gov This molecule works by binding to both α-syn aggregates and the autophagy receptor p62, targeting the aggregates for lysosomal degradation. nih.gov The selective degradation of aggregates, with no apparent effect on monomeric α-syn, is a key feature of this approach. nih.gov
Similarly, antibody-based degraders have shown promise in blocking the intercellular transfer of α-syn. The antibody MEDI1341 was found to inhibit the cell-to-cell transmission of pathological α-syn pre-formed fibrils in vitro. researchgate.net Another strategy utilized a single-domain antibody (sdAb) to create a protein degrader, 2D8-PEG4-Thalidomide . nih.gov This construct enhances the clearance of α-syn by promoting its degradation through the proteasomal pathway. nih.gov The underlying principle is that such sdAbs can sequester extracellular α-syn aggregates, thereby interfering with their uptake by neighboring neurons and preventing the spread of pathology. nih.gov
Research by another group led to the development of protein degraders using a diphenylpyrazole derivative as the α-synuclein binding ligand, linked to E3 ligase recruiters like bestatin (B1682670) or pomalidomide. researchgate.net In HEK293T cells where aggregation was induced by preformed fibrils, these compounds effectively lowered α-synuclein levels. researchgate.net One compound in this series, referred to as compound 17 , achieved a degradation rate of 89% and was found to utilize both proteasomal and lysosomal pathways for degradation. researchgate.net
The table below summarizes the findings from various in vitro studies on degraders designed to reduce α-synuclein aggregates, a key step in preventing their cell-to-cell transmission.
Table 1: In Vitro Efficacy of Alpha-Synuclein Degraders in Reducing Aggregates and Transmission
| Compound/Degrader | Type | Cell Model | Key Findings |
|---|---|---|---|
| Compound 5 | PROTAC (sery384-based, cIAP1 ligand) | α-Synuclein overexpressing HEK293T cells seeded with PFFs | Showed the most significant degradation effect on α-syn aggregates with a DC50 of 5.049 μM. mdpi.comnih.gov |
| ATC161 | AUTOTAC | Parkinson's Disease (PD) cellular models | Exhibited therapeutic efficacy by reducing the cell-to-cell transmission of α-synuclein. nih.gov |
| Compound 17 | PROTAC (diphenylpyrazole-based) | HEK293T cells transduced with PFFs | Effectively reduced α-synuclein levels with a degradation rate of 89%. researchgate.net |
| MEDI1341 | Antibody | In vitro cell models | Blocks the intercellular translocation of pre-formed α-synuclein fibrils. researchgate.net |
| 2D8-PEG4-Thalidomide | sdAb-based Protein Degrader | Primary M83 transgenic neurons | Enhances α-syn clearance by promoting proteasomal degradation, preventing spread and seeding. nih.gov |
| α-Synuclein Degrader 2b | PROTAC (sery308-based, pomalidomide ligand) | SH-SY5Y cells | Induces selective degradation of α-synuclein (DC50 = 7.5 μM) and protects against cytotoxicity. tocris.com |
These preclinical findings collectively highlight the potential of targeted protein degradation as a viable strategy to interrupt the prion-like spread of α-synuclein pathology. By clearing the aggregated forms of the protein, these novel compounds could prevent the seeding of pathology in healthy cells.
Preclinical in Vivo Evaluation of Protac Alpha Synuclein Degraders
Assessment of Alpha-Synuclein (B15492655) Reduction in Neural Tissues
A primary endpoint in the preclinical evaluation of alpha-synuclein PROTACs is the direct measurement of their impact on alpha-synuclein levels and its pathological forms within the central nervous system.
The ability of a PROTAC to penetrate the brain and reduce alpha-synuclein levels is a key determinant of its therapeutic potential. Several studies have demonstrated that systemically administered PROTACs can cross the blood-brain barrier and lead to a measurable reduction in alpha-synuclein in both the brain and cerebrospinal fluid (CSF). researchgate.netnih.gov For instance, a study utilizing a single-domain antibody-based protein degrader showed a significant reduction in both soluble and insoluble alpha-synuclein in the brain of an M83 mouse model. biorxiv.org Another study reported that a dual PROTAC degrader reduced alpha-synuclein aggregates in a mouse model of Parkinson's disease. researchgate.net
Interactive Table: In Vivo Efficacy of Alpha-Synuclein PROTACs
| Compound/PROTAC | Animal Model | Tissue | Outcome | Reference |
|---|---|---|---|---|
| sdAb-based degrader | M83 Mouse Model | Brain | Reduction of insoluble and soluble α-syn | nih.govbiorxiv.org |
| Compound T3 | MPTP-induced PD Mouse Model | Brain | Therapeutic efficacy demonstrated | acs.orgmedchemexpress.eumedchemexpress.commedchemexpress.com |
| Small-molecule degrader | C. elegans NL5901 | - | Degradation of α-syn aggregates | researchgate.net |
Functional Outcome Measures and Neuroprotective Effects
Information not available in published scientific literature.
Information not available in published scientific literature.
Selectivity, Specificity, and Off Target Considerations in Protac Alpha Synuclein Degrader Research
Target Selectivity for Pathological Alpha-Synuclein (B15492655) Species (e.g., oligomers, aggregates, vs. monomeric forms)
A critical goal in the development of α-synuclein degraders is to preferentially target the pathogenic aggregated forms of the protein, which are the hallmark of synucleinopathies like Parkinson's disease, over its native, functional monomeric form. Research indicates that achieving this selectivity is feasible and a primary focus of compound design.
PROTAC α-synuclein degrader 5 is a prominent example of a degrader developed to be highly selective for α-synuclein aggregates. It demonstrates a half-maximal degradation concentration (DC50) of 7.51 μM and achieves a maximum degradation (Dmax) of 89% for these aggregates in cellular models. This selectivity is crucial, as the degradation of monomeric α-synuclein could interfere with its normal physiological functions.
Other research efforts have underscored the importance and achievability of this selectivity. For instance, some PROTACs have been engineered with "warhead" molecules that bind with significantly higher affinity to pathological oligomers compared to monomers. One study reported a warhead with a 57-fold higher binding affinity for oligomeric α-synuclein. This differential binding is a key driver of selective degradation. Similarly, another research compound, designated as compound 5 in a separate study, was shown to induce the degradation of α-synuclein aggregates with a DC50 of 5.049 μM in a dose- and time-dependent manner.
Beyond the traditional PROTACs that utilize the ubiquitin-proteasome system (UPS), related technologies like AUTOTACs (Autophagy-Targeting Chimeras) have also shown remarkable selectivity. The AUTOTAC ATC161, for example, induced the selective degradation of α-synuclein aggregates with a DC50 of approximately 100 nM, with no apparent degradation of the monomeric form observed. This highlights that different degradation pathways can be harnessed to achieve selectivity for pathological protein species.
| Compound | Targeted α-Synuclein Form | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Notes |
|---|---|---|---|---|
| PROTAC α-synuclein degrader 5 | Aggregates | 7.51 µM | 89% | Highly selective for aggregated species. mtoz-biolabs.commtoz-biolabs.com |
| Compound 5 (Wen et al., 2023) | Aggregates | 5.049 µM | Not Reported | Based on the α-synuclein aggregation inhibitor sery384. cellsignal.com |
| ATC161 (AUTOTAC) | Aggregates | ~100 nM | Not Reported | Utilizes autophagy; no degradation of monomeric form observed. oatext.comnautilus.bio |
| Arvinas PROTAC | Oligomers | Warhead binds with 57x higher affinity to oligomers vs. monomers. | Selectivity driven by high-affinity binding to pathological species. sapient.bio |
E3 Ubiquitin Ligase Specificity and Implications for Endogenous Substrate Degradation
The specificity of a PROTAC is not only determined by its target-binding warhead but also by the E3 ubiquitin ligase it recruits. PROTAC α-synuclein degrader 5 incorporates a pomalidomide-based ligand, which hijacks the Cereblon (CRBN) E3 ligase. CRBN is part of the broader Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. The choice of E3 ligase has significant implications, as these ligases have their own set of natural, or endogenous, substrates.
Hijacking CRBN with a PROTAC means diverting its machinery away from its native functions, which can lead to unintended consequences. The endogenous substrates of CRBN include proteins like glutamine synthetase and the calcium-activated potassium channel BK. oatext.compnas.org Furthermore, the binding of immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) to CRBN can induce the degradation of so-called "neo-substrates"—proteins that are not normally targeted by CRBN but are recruited for degradation in the presence of the drug. binasss.sa.crresearchgate.net Well-known neo-substrates include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). binasss.sa.cr
Therefore, a pomalidomide-containing PROTAC could potentially cause the degradation of these endogenous and neo-substrates, leading to off-target effects. This is a critical consideration for therapeutic development, especially since E3 ligases like CRBN and Von Hippel-Lindau (VHL) are expressed widely throughout the brain. nih.gov The indiscriminate expression pattern means that off-target effects would not be confined to a specific cell type, raising safety concerns for therapies targeting neurodegenerative diseases. nih.gov Current research is exploring the use of more tissue-specific E3 ligases to mitigate these risks and enhance the safety profile of PROTACs. nih.gov
| E3 Ligase | Recruiting Ligand Example | Key Implications |
|---|---|---|
| Cereblon (CRBN) | Pomalidomide, Thalidomide (B1683933) | Recruited by PROTAC α-synuclein degrader 5. Broad expression in the brain. Hijacking can affect endogenous substrates and IMiD-dependent neo-substrates (e.g., IKZF1/3). nih.govsapient.bioresearchgate.net |
| Von Hippel-Lindau (VHL) | VHL Ligands (e.g., VH032) | Also broadly expressed in the brain. A common choice for PROTACs, but some studies suggest CRBN-based degraders may be more effective for certain neuronal targets. nih.govproteomics.com |
| Inhibitor of Apoptosis Proteins (IAP) | Bestatin (B1682670), MV1 | Used in some PROTAC designs known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a | Another E3 ligase explored for PROTAC development, though less common for neuro-targets than CRBN or VHL. nih.gov |
Mechanistic Investigations of Non-Disease-Related Off-Target Degradation
Ensuring that a PROTAC degrades only its intended target is paramount for its safety and efficacy. Researchers employ several sophisticated techniques to investigate non-disease-related off-target degradation.
The most powerful and unbiased method is mass spectrometry-based proteomics. mtoz-biolabs.commtoz-biolabs.com This approach allows for a global analysis of the entire proteome of a cell after treatment with a PROTAC. By comparing the protein levels in treated versus untreated cells, scientists can identify any proteins that are unintentionally degraded. nautilus.bio This provides a comprehensive and unbiased view of the PROTAC's selectivity across thousands of proteins. sapient.biosapient.bio Proteomics can also be used to confirm the ubiquitination of the target protein and identify the specific sites of modification, providing proof of the PROTAC's mechanism of action. nautilus.bio
Another valuable technique is the cellular thermal shift assay (CETSA), often combined with mass spectrometry. CETSA measures changes in the thermal stability of proteins when a drug binds to them. This can confirm that the PROTAC is engaging with both the target protein and the intended E3 ligase inside the cell. mtoz-biolabs.com By identifying all the proteins that a PROTAC binds to, this method can reveal potential off-target interactions that might not necessarily lead to degradation but could still cause other unwanted effects.
Additionally, more targeted methods like reporter-based assays can be developed for high-throughput screening. researchgate.net For CRBN-recruiting PROTACs, for example, researchers have created platforms to specifically screen for the off-target degradation of zinc finger proteins, which are a known class of CRBN neo-substrates. researchgate.net These mechanistic studies are essential to build a complete safety profile, de-risk potential clinical candidates, and guide the design of next-generation degraders with improved selectivity. mtoz-biolabs.com
Advanced Methodologies and Emerging Research Directions for Protac Alpha Synuclein Degraders
Biophysical and Structural Biology Approaches for Ternary Complex Characterization
The mechanism of action for a PROTAC involves the formation of a ternary complex, bringing together the target protein (alpha-synuclein) and an E3 ubiquitin ligase. arvinas.com The stability and conformation of this complex are critical for the subsequent ubiquitination and degradation of the target protein. cytivalifesciences.com.cn A variety of biophysical techniques are employed to study these interactions.
Key biophysical methods include fluorescence polarization (FP), time-resolved fluorescence energy transfer (TR-FRET), and surface plasmon resonance (SPR). cytivalifesciences.com.cntandfonline.com These methods can determine the binding affinities of the PROTAC to both the target protein and the E3 ligase individually (binary affinity) and as a complex (ternary affinity). cytivalifesciences.com.cntandfonline.com Isothermal titration calorimetry (ITC) is another valuable tool that provides thermodynamic data and helps confirm the binding stoichiometry of the complex. cytivalifesciences.com.cn
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) offer high-resolution insights into the atomic details of the ternary complex. researchgate.net This structural information is invaluable for the rational design and optimization of PROTACs, allowing researchers to refine the linker length and composition to achieve optimal orientation and cooperativity between the target and the E3 ligase. mdpi.com The cooperativity factor, which measures how the binding of one protein to the PROTAC affects the binding of the other, is a key parameter for optimizing degradation efficiency. cytivalifesciences.com.cn
Table 1: Biophysical Techniques for Ternary Complex Analysis
| Technique | Information Provided | Application in PROTAC Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Characterizing binary and ternary complex formation and stability. cytivalifesciences.com.cn |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Validating binding interactions and understanding the thermodynamic drivers of complex formation. cytivalifesciences.com.cn |
| Fluorescence Polarization (FP) | Binding affinity, cooperativity | Used in competitive binding assays to screen for potent PROTACs. tandfonline.com |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay to confirm ternary complex formation | High-throughput screening and mechanistic studies. cytivalifesciences.com.cn |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex | Guiding structure-based design of PROTACs for improved potency and selectivity. researchgate.net |
Advanced Imaging Techniques for Monitoring Protein Degradation within Cells and Tissues
Visualizing and quantifying the degradation of alpha-synuclein (B15492655) in a biological context is crucial for evaluating the efficacy of a PROTAC. Advanced imaging techniques provide the necessary tools to monitor this process in real-time within cells and, increasingly, in living organisms.
For in vivo applications, Positron Emission Tomography (PET) is a powerful non-invasive imaging modality. The development of specific PET tracers that bind to alpha-synuclein aggregates allows for the visualization and tracking of these pathological proteins in the living brain. scirp.org This technology is invaluable for assessing the effectiveness of a PROTAC in clearing alpha-synuclein aggregates over time during preclinical and clinical studies. scirp.org
Proteomic Profiling for Comprehensive On- and Off-Target Protein Analysis
A critical aspect of developing any new therapeutic is to ensure its specificity. Proteomic profiling, primarily using mass spectrometry-based techniques, allows for a global analysis of the proteins within a cell or tissue. This enables researchers to confirm that the PROTAC is degrading the intended target, alpha-synuclein, and to identify any unintended "off-target" protein degradation. biorxiv.org
Quantitative proteomic approaches, such as shotgun proteomics, involve the large-scale identification and quantification of proteins. nih.gov By comparing the proteome of cells treated with an alpha-synuclein PROTAC to untreated cells, scientists can identify which proteins are significantly downregulated. biorxiv.org For example, a proteomic analysis of a nanobody-based alpha-synuclein degrader confirmed that alpha-synuclein was the only protein significantly downregulated, demonstrating high specificity. biorxiv.org Such unbiased, system-wide analysis is essential for understanding the full biological consequences of PROTAC treatment and for ensuring the safety of these novel therapeutics. pnas.org
Strategies for Enhanced Brain Penetration of PROTAC Alpha-Synuclein Degraders
For a PROTAC targeting a central nervous system (CNS) protein like alpha-synuclein to be effective, it must be able to cross the highly selective blood-brain barrier (BBB). The relatively large size and complex physicochemical properties of many PROTACs make this a significant challenge. frontiersin.org
Several strategies are being explored to improve the brain penetrance of PROTACs:
Physicochemical Property Optimization: Modifying the PROTAC structure to increase lipophilicity and reduce the number of hydrogen bonds can enhance passive diffusion across the BBB. scienceopen.com
Receptor-Mediated Transport: Attaching the PROTAC to a molecule that binds to a receptor on the BBB, such as the transferrin receptor (TfR), can facilitate its transport into the brain. diva-portal.org Bispecific antibodies that bind to both the TfR and alpha-synuclein have shown enhanced brain uptake. diva-portal.org
Use of Nanocarriers: Encapsulating PROTACs within nanoparticles or other delivery vehicles can help shuttle them across the BBB.
Prodrug Approaches: Converting the PROTAC into an inactive prodrug that is more BBB-permeable and is then converted to the active form within the brain is another viable strategy. researchgate.net
Approaches for Improving PROTAC Stability and Biodistribution for Sustained Efficacy
Once a PROTAC enters the brain, it must remain stable and be distributed to the necessary regions to exert its therapeutic effect. dp.tech Poor stability can lead to rapid clearance and reduced efficacy. researchgate.net
Strategies to improve stability and biodistribution include:
Linker Optimization: The chemical linker connecting the two ends of the PROTAC can be modified to resist metabolic breakdown by enzymes. mdpi.com
Backbone Modifications: Introducing unnatural amino acids or other chemical modifications into peptidic PROTACs can increase their resistance to proteases. scienceopen.com
Pharmacokinetic Profiling: Detailed studies of how the PROTAC is absorbed, distributed, metabolized, and excreted (ADME) are essential for identifying liabilities and guiding molecular optimization.
Exploration of Novel E3 Ubiquitin Ligases, Including Tissue-Specific Ligases
Most PROTACs developed to date utilize a small number of well-characterized E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). frontiersin.org However, there are over 600 E3 ligases in human cells, many of which have tissue-specific expression patterns. icr.ac.uk
Harnessing brain-enriched or neuron-specific E3 ligases could lead to more targeted degradation of alpha-synuclein, potentially reducing side effects in other parts of the body. mdpi.com For example, the E3 ligase RNF182 is preferentially expressed in the brain. revvity.comnih.gov The discovery and development of ligands for these novel E3 ligases is an active and promising area of research that could significantly expand the therapeutic potential of PROTACs for neurodegenerative diseases. frontiersin.orgmdpi.com Recent work has also explored using the amino acid arginine to recruit the E3 ligase UBR1 for alpha-synuclein degradation. nih.gov
Combinatorial Therapeutic Approaches with PROTAC Alpha-Synuclein Degraders
Given the complex pathology of synucleinopathies, which often involves multiple dysfunctional cellular pathways, combination therapies may offer a more effective treatment strategy. mdpi.com
PROTACs that degrade alpha-synuclein could be combined with other therapeutic agents that, for example:
Enhance Protein Clearance Pathways: Combining a PROTAC with a drug that boosts autophagy or lysosomal function could provide a two-pronged approach to clearing toxic protein aggregates. nih.govtandfonline.com
Reduce Alpha-Synuclein Production: An alpha-synuclein PROTAC could be used in conjunction with therapies like antisense oligonucleotides (ASOs) that aim to reduce the synthesis of the alpha-synuclein protein. nih.govmdpi.com
Target Other Pathological Processes: In diseases with mixed pathologies, such as the co-occurrence of alpha-synuclein and amyloid-beta aggregates, a combination of PROTACs targeting each protein could be beneficial. mdpi.com
Table 2: Compound Names
| Compound Name |
|---|
| PROTAC α-synuclein degrader 5 |
| Anle138b |
| Lenalidomide (B1683929) |
| Thalidomide (B1683933) |
| PQQ-trimethylester |
| NPT100-18A |
| NPT200-11 |
| NPT520-34 |
| Ambroxol |
| Venglustat |
Conclusion and Future Outlook for Protac Alpha Synuclein Degrader Research
Current Achievements and Progress in the Field of PROTAC Alpha-Synuclein (B15492655) Degradation
The field of targeted protein degradation for α-synuclein has made significant strides, moving from a theoretical concept to a validated preclinical strategy. nih.gov A key achievement is the development of potent and selective small-molecule degraders capable of targeting and eliminating α-synuclein aggregates. tandfonline.com
One such example is PROTAC α-synuclein degrader 5 , a heterobifunctional molecule designed to specifically recruit the cellular ubiquitin-proteasome system for the destruction of α-synuclein aggregates. medchemexpress.comglpbio.com This compound incorporates a probe molecule, sery308, to bind to α-synuclein and a ligand for an E3 ubiquitin ligase, effectively tagging the protein for degradation. medchemexpress.combioscience.co.uk In preclinical models using preformed fibril (PFF)-seeded cells, this degrader has demonstrated a clear, dose-dependent reduction in α-synuclein aggregates. medchemexpress.comglpbio.com Research findings indicate it is a highly selective degrader of these aggregates. medchemexpress.comglpbio.combioscience.co.uk
Table 1: In Vitro Efficacy of PROTAC α-synuclein degrader 5
| Parameter | Value | Description | Source |
|---|---|---|---|
| DC₅₀ | 7.51 µM | The concentration required to induce 50% degradation of the target protein. | medchemexpress.comglpbio.combioscience.co.ukbioscience.co.uk |
| Dₘₐₓ | 89% | The maximum percentage of protein degradation achieved. | medchemexpress.comglpbio.combioscience.co.ukbioscience.co.uk |
Beyond this specific compound, the broader research landscape has yielded several important advancements:
Proof-of-Concept Validation: Numerous studies have successfully designed PROTACs that can reduce levels of aggregated α-synuclein in various experimental settings, including cell cultures and even in vivo models like C. elegans. researchgate.netresearchgate.net
Diverse Chemical Scaffolds: Researchers have explored different molecular frameworks for α-synuclein PROTACs. For instance, PROTACs have been rationally designed based on known α-synuclein aggregation inhibitors like Anle138b and sery384, demonstrating that existing binders can be repurposed into effective degraders. mdpi.comnih.gov
Expansion of Degradation Mechanisms: While most efforts focus on the ubiquitin-proteasome system (UPS), newer strategies are emerging. frontiersin.org These include Autophagy-Targeting Chimeras (AUTOTACs) and Lysosome-Targeting Chimeras (LYTACs), which leverage other cellular disposal pathways and could be valuable for clearing large, insoluble protein aggregates that are challenging for the proteasome to handle. frontiersin.org
Remaining Challenges and Critical Knowledge Gaps in PROTAC Alpha-Synuclein Degrader Development
Despite the promising progress, the path to clinical application for α-synuclein PROTACs is fraught with challenges that require further investigation.
Blood-Brain Barrier Penetrance: A primary obstacle for any CNS-targeted therapeutic is the ability to cross the highly selective blood-brain barrier (BBB). nih.govfrontiersin.org PROTACs are typically large molecules, which makes BBB penetration inherently difficult. revvitysignals.com While some preclinical work suggests it is achievable, developing orally bioavailable PROTACs with sufficient brain exposure remains a major focus. revvitysignals.comarvinas.com
Selectivity for Pathological Aggregates: It is crucial to selectively degrade the toxic, misfolded forms of α-synuclein while sparing the functional, monomeric protein. bohrium.com While some degraders have shown preferential activity against pathological forms, achieving high selectivity is a complex challenge that is critical for minimizing potential long-term side effects. frontiersin.orgfrontiersin.org
Pharmacokinetics and In Vivo Stability: The physicochemical properties of PROTACs often deviate from those of traditional small-molecule drugs, creating hurdles for achieving desirable pharmacokinetic profiles and in vivo stability. revvitysignals.commarinbio.com
Function of the Ubiquitin-Proteasome System: The efficacy of PROTACs depends on a functioning ubiquitin-proteasome system. bohrium.com However, there is evidence that the UPS itself can be impaired in neurodegenerative diseases, which could potentially limit the effectiveness of this therapeutic approach. frontiersin.orgbohrium.com Furthermore, the intrinsic ability of the proteasome to process large, stable amyloid fibrils remains an area of active investigation. researchgate.net
Identification of CNS-Specific E3 Ligases: Most current PROTACs utilize ubiquitously expressed E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). frontiersin.org Identifying and developing ligands for brain-enriched E3 ligases could lead to more targeted therapies with fewer peripheral side effects. frontiersin.orgfrontiersin.org
Potential Impact on Future Therapeutic Strategies for Neurodegenerative Diseases, particularly Synucleinopathies
The successful development of α-synuclein PROTACs would be transformative for the treatment of synucleinopathies and could establish a new therapeutic blueprint for a wide range of neurodegenerative disorders. tandfonline.comrug.nl
The primary impact lies in the potential for true disease modification. Current therapies for Parkinson's disease primarily manage symptoms. By directly targeting and removing the toxic protein aggregates believed to drive neuronal death and disease progression, PROTACs offer a strategy to slow or even halt the underlying pathology. tandfonline.combohrium.com This approach moves beyond mere inhibition, offering a catalytic mechanism to erase the proteins that cause the disease. researchgate.net
Furthermore, the knowledge gained from developing α-synuclein degraders is directly applicable to other proteinopathies. researchgate.net The same principles can be, and are being, applied to design degraders for other hallmark proteins of neurodegeneration, such as:
Tau: In Alzheimer's disease and other tauopathies. tandfonline.com
Mutant Huntingtin (mHTT): In Huntington's disease. arvinas.com
TDP-43: In Amyotrophic Lateral Sclerosis (ALS). revvitysignals.com
This technology opens the door to targeting proteins that have long been considered "undruggable" due to a lack of suitable enzymatic pockets for traditional inhibitors. nih.govresearchgate.net By harnessing the cell's own powerful degradation machinery, PROTACs provide a versatile and potent platform to address the fundamental causes of many devastating neurodegenerative diseases, heralding a new era of potential treatments. rbccm.com
Q & A
Q. What experimental strategies are recommended for optimizing PROTAC α-synuclein degrader 5's DC50 and Dmax values in neuronal cell models?
Methodological Answer:
- Begin with dose-response assays in α-synuclein-overexpressing cell lines (e.g., neuroblastoma SH-SY5Y) using quantitative Western blotting or AlphaLISA to measure degradation efficiency .
- Systematically vary linker length and composition (e.g., polyethylene glycol vs. alkyl chains) to improve ternary complex stability, as linker rigidity and hydrophobicity influence proteasome recruitment .
- Compare E3 ligase recruitment (e.g., CRBN vs. VHL) to identify the optimal ligase for neuronal targets, leveraging structural modeling tools like Rosetta docking to predict cooperativity .
Q. How can researchers validate the selectivity of PROTAC α-synuclein degrader 5 for pathological α-synuclein aggregates over wild-type protein?
Methodological Answer:
- Perform TMT-based proteomics in primary neuronal cultures to assess off-target degradation, focusing on synaptic and ubiquitin-proteasome system (UPS) proteins .
- Use fluorescence resonance energy transfer (FRET) assays with labeled α-synuclein variants to measure binding specificity to aggregated vs. monomeric forms .
- Cross-validate with CRISPR-mediated knockout of E3 ligases (e.g., CRBN) to confirm degradation mechanism dependency .
Q. What in vitro models are most appropriate for assessing PROTAC α-synuclein degrader 5's efficacy in Parkinson’s disease research?
Methodological Answer:
- Utilize patient-derived induced pluripotent stem cell (iPSC) models with A53T or E46K α-synuclein mutations to recapitulate disease pathology .
- Combine with lysosomal inhibition (e.g., chloroquine) to distinguish proteasome-dependent degradation from autophagy pathways .
- Monitor downstream effects (e.g., mitochondrial dysfunction, ROS levels) via Seahorse assays to link degradation to functional rescue .
Advanced Research Questions
Q. How can researchers address the "hook effect" observed with PROTAC α-synuclein degrader 5 at higher concentrations?
Methodological Answer:
- Perform kinetic degradation assays across a broad concentration range (1 nM–10 µM) to identify the DC50 plateau and optimize dosing regimens .
- Engineer bivalent PROTACs with improved cooperativity by modifying the warhead’s binding affinity or linker geometry to reduce off-target ternary complex formation .
- Use surface plasmon resonance (SPR) to measure binding kinetics between PROTAC, α-synuclein, and E3 ligase, prioritizing compounds with balanced Kd values .
Q. What computational approaches are most effective for predicting PROTAC α-synuclein degrader 5’s brain bioavailability and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Apply molecular dynamics (MD) simulations to assess passive diffusion, focusing on descriptors like polar surface area (<100 Ų) and logP (2–5) .
- Train machine learning models on existing PROTAC datasets (e.g., oral ARD-266) to predict BBB permeability based on structural motifs .
- Validate predictions using in situ brain perfusion assays in rodents, correlating results with proteomic analysis of brain homogenates post-oral administration .
Q. How can researchers resolve contradictory data on PROTAC α-synuclein degrader 5’s efficacy in different aggregation states (e.g., oligomers vs. fibrils)?
Methodological Answer:
- Employ super-resolution microscopy (STORM/PALM) to visualize PROTAC localization relative to distinct α-synuclein morphologies .
- Use biophysical techniques (e.g., NMR, cryo-EM) to map PROTAC binding interfaces on oligomeric vs. fibrillar α-synuclein, identifying critical epitopes for degradation .
- Compare degradation kinetics in seeded aggregation models versus spontaneous aggregation systems to contextualize disease-stage specificity .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate variability in PROTAC α-synuclein degrader 5’s degradation efficiency across cell lines?
- Normalize data to endogenous E3 ligase expression levels (e.g., CRBN/VHL quantification via qPCR) to account for cell-specific degradation capacity .
- Include proteasome inhibitors (e.g., bortezomib) as controls to confirm UPS dependency in each model .
- Use isogenic cell lines with and without α-synuclein mutations to isolate genotype-specific effects .
Q. How should researchers prioritize linker modifications to enhance PROTAC α-synuclein degrader 5’s metabolic stability without compromising activity?
- Screen linker libraries with halogenated or cyclopropyl groups to reduce cytochrome P450-mediated oxidation .
- Assess metabolic stability in hepatocyte microsomes alongside neuronal activity assays to balance pharmacokinetics and efficacy .
- Incorporate deuterated bonds or stereochemical constraints to prolong half-life while maintaining ternary complex geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
